molecular formula C18H14N2O3S B3086761 3-(5-methoxy-1H-indol-3-yl)-2-(phenylsulfonyl)acrylonitrile CAS No. 1164474-01-4

3-(5-methoxy-1H-indol-3-yl)-2-(phenylsulfonyl)acrylonitrile

Cat. No.: B3086761
CAS No.: 1164474-01-4
M. Wt: 338.4 g/mol
InChI Key: TXDZUWYZMUYKEZ-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Methoxy-1H-indol-3-yl)-2-(phenylsulfonyl)acrylonitrile is a complex organic compound that features an indole ring substituted with a methoxy group at the 5-position and a phenylsulfonyl group at the 2-position of an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methoxy-1H-indol-3-yl)-2-(phenylsulfonyl)acrylonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, which is then functionalized with a methoxy group. The phenylsulfonyl group is introduced through sulfonylation reactions, and the acrylonitrile moiety is added via a condensation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial for sustainable industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methoxy-1H-indol-3-yl)-2-(phenylsulfonyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield quinones, while reduction of the nitrile group produces primary amines.

Scientific Research Applications

3-(5-Methoxy-1H-indol-3-yl)-2-(phenylsulfonyl)acrylonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific diseases.

    Industry: It can be used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(5-methoxy-1H-indol-3-yl)-2-(phenylsulfonyl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The methoxy and phenylsulfonyl groups play a crucial role in binding to these targets, modulating their activity. The acrylonitrile moiety may also participate in covalent interactions, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Methoxy-1H-indol-3-yl)-propionic acid
  • 3-(5-Methoxy-1H-indol-3-yl)-cycloheptanone
  • 5-Methoxy-3-((5-methoxy-1H-indol-3-yl)(phenyl)methyl)-1H-indole

Uniqueness

3-(5-Methoxy-1H-indol-3-yl)-2-(phenylsulfonyl)acrylonitrile is unique due to the presence of both the phenylsulfonyl and acrylonitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

(Z)-2-(benzenesulfonyl)-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c1-23-14-7-8-18-17(10-14)13(12-20-18)9-16(11-19)24(21,22)15-5-3-2-4-6-15/h2-10,12,20H,1H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDZUWYZMUYKEZ-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C=C(C#N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2/C=C(/C#N)\S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-methoxy-1H-indol-3-yl)-2-(phenylsulfonyl)acrylonitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(5-methoxy-1H-indol-3-yl)-2-(phenylsulfonyl)acrylonitrile
Reactant of Route 3
Reactant of Route 3
3-(5-methoxy-1H-indol-3-yl)-2-(phenylsulfonyl)acrylonitrile
Reactant of Route 4
3-(5-methoxy-1H-indol-3-yl)-2-(phenylsulfonyl)acrylonitrile
Reactant of Route 5
Reactant of Route 5
3-(5-methoxy-1H-indol-3-yl)-2-(phenylsulfonyl)acrylonitrile
Reactant of Route 6
3-(5-methoxy-1H-indol-3-yl)-2-(phenylsulfonyl)acrylonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.